![molecular formula C9H13ClF3NO2 B1477378 2-Chloro-1-(4-hydroxy-4-(trifluoromethyl)piperidin-1-yl)propan-1-one CAS No. 1880716-93-7](/img/structure/B1477378.png)
2-Chloro-1-(4-hydroxy-4-(trifluoromethyl)piperidin-1-yl)propan-1-one
Overview
Description
The compound “2-Chloro-1-(4-hydroxy-4-(trifluoromethyl)piperidin-1-yl)propan-1-one” is a complex organic molecule. It contains a piperidine ring, which is a common feature in many pharmaceuticals . The trifluoromethyl group is also a common feature in many pharmaceuticals and agrochemicals .
Chemical Reactions Analysis
The chemical reactions involving this compound would depend on its exact structure and the conditions under which the reactions are carried out. Protodeboronation is a reaction that might be relevant .Scientific Research Applications
Synthesis and Structural Analysis
A significant portion of the research on this compound revolves around its synthesis and structural characterization. Studies have described methodologies for synthesizing derivatives of this compound, highlighting the importance of these processes in creating potential pharmacological agents or materials with unique properties. For example, the efficient chemo-enzymatic synthesis of enantiopure derivatives, as intermediates for drugs like arimoclomol, showcases the compound's relevance in medicinal chemistry (Banoth et al., 2012).
Biological Activity and Drug Development
Derivatives of 2-Chloro-1-(4-hydroxy-4-(trifluoromethyl)piperidin-1-yl)propan-1-one have been explored for their biological activities, particularly as potential antimalarial agents and CCR5 antagonists. Research into aryl piperazine and pyrrolidine derivatives has shown their capability to inhibit the growth of Plasmodium falciparum, a key factor in developing new antimalarial drugs. This highlights the compound's potential utility in creating treatments for diseases with significant global impacts (Mendoza et al., 2011).
Material Science and Chemical Analysis
In material science, the structural characterization of this compound and its derivatives offers insights into designing materials with specific properties. The detailed analysis of crystal structures and NMR characteristics of derivatives provides essential data for the development of new materials with potential applications in various industries, including pharmaceuticals and electronics (Eckhardt et al., 2020).
Future Directions
properties
IUPAC Name |
2-chloro-1-[4-hydroxy-4-(trifluoromethyl)piperidin-1-yl]propan-1-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13ClF3NO2/c1-6(10)7(15)14-4-2-8(16,3-5-14)9(11,12)13/h6,16H,2-5H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AWFAEEBAJYNSAN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)N1CCC(CC1)(C(F)(F)F)O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13ClF3NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.65 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.